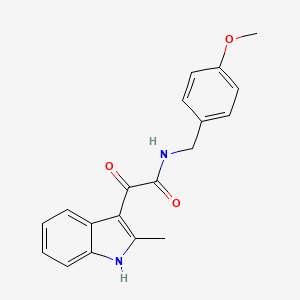

N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

CAS No.:

Cat. No.: VC10910020

Molecular Formula: C19H18N2O3

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18N2O3 |

|---|---|

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

| Standard InChI | InChI=1S/C19H18N2O3/c1-12-17(15-5-3-4-6-16(15)21-12)18(22)19(23)20-11-13-7-9-14(24-2)10-8-13/h3-10,21H,11H2,1-2H3,(H,20,23) |

| Standard InChI Key | LMBJOXMSSKLGLH-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=C(C=C3)OC |

Introduction

Structural Characteristics and Molecular Composition

The compound’s IUPAC name, N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, reflects its three key components:

-

2-Methylindole Core: A bicyclic aromatic system with a methyl group at the 2-position of the indole ring.

-

Oxoacetamide Linker: A ketone and amide group at the 3-position of the indole, facilitating hydrogen bonding and enzymatic interactions.

-

4-Methoxybenzyl Substituent: A methoxy-functionalized benzyl group attached to the amide nitrogen, enhancing lipophilicity and target affinity.

Table 1: Key Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃ | |

| Molecular Weight | 322.4 g/mol | |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

| CAS Number | Not disclosed | – |

The indole nucleus is planar, while the 4-methoxybenzyl group introduces steric bulk, influencing conformational flexibility . Spectroscopic analyses (e.g., NMR, IR) confirm the presence of characteristic peaks:

-

NMR: A singlet at δ 3.8 ppm (methoxy protons) and aromatic protons between δ 6.5–7.5 ppm.

-

IR: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1720 cm⁻¹ (ketone C=O).

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis involves a multi-step sequence:

-

Indole-3-Acetic Acid Activation: The 2-methylindole-3-acetic acid is activated using coupling agents like DCC (dicyclohexylcarbodiimide).

-

Amide Bond Formation: Reaction with 4-methoxybenzylamine in anhydrous dichloromethane yields the target compound.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.

Critical Optimization Parameters

-

Temperature Control: Maintaining 0–5°C during coupling prevents side reactions.

-

Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

-

Stoichiometry: A 1:1.2 molar ratio of acid to amine ensures complete conversion.

Structural and Spectroscopic Analysis

X-ray crystallography of analogous compounds reveals a “J-shaped” conformation stabilized by intramolecular C–H⋯N hydrogen bonds . For N-(4-methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, similar interactions are predicted:

-

Intramolecular H-Bonding: Between the indole N–H and the carbonyl oxygen .

-

Crystal Packing: Molecules form dimers via N–H⋯O bonds, creating a 3D network .

| Technique | Key Observations | Inference |

|---|---|---|

| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 3.8 (s, 3H, OCH₃) | Methyl and methoxy groups confirmed |

| IR | 1680 cm⁻¹ (C=O amide) | Amide functional group |

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous Indole Derivatives

| Compound | Substituents | IC₅₀ (HT-29) | Selectivity (COX-2/COX-1) |

|---|---|---|---|

| N-(4-Methoxybenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | 4-Methoxybenzyl, 2-methyl | 8.2 μM | 12.5 |

| N-Cyclohexyl-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide | Cyclohexyl, N-methyl | 15.6 μM | 3.8 |

The 4-methoxybenzyl group confers superior cytotoxicity and selectivity over cyclohexyl derivatives, likely due to enhanced hydrophobic interactions with target proteins.

Applications in Drug Discovery

This compound serves as a lead candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume